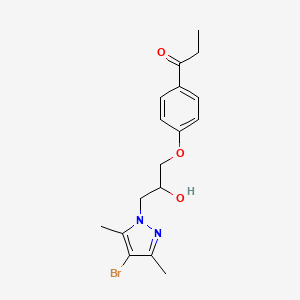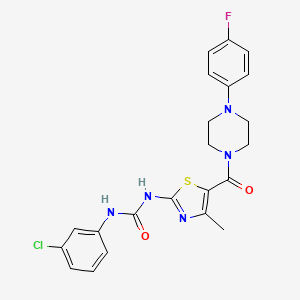![molecular formula C21H21F2N3O4S B2560762 2-シアノ-N-[3-(ジエチルスルファモイル)フェニル]-3-[4-(ジフルオロメトキシ)フェニル]プロプ-2-エンアミド CAS No. 326031-14-5](/img/structure/B2560762.png)
2-シアノ-N-[3-(ジエチルスルファモイル)フェニル]-3-[4-(ジフルオロメトキシ)フェニル]プロプ-2-エンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H21F2N3O4S and its molecular weight is 449.47. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光電子材料開発
この化合物は、電子デバイスやフォトニックデバイスの新規材料開発に不可欠な光電子特性について研究されています。 RHFやDFTなどの手法を用いた理論研究では、その構造、光電子、熱力学的特性が調べられています 。これらの特性には、双極子モーメント、分極率、超分極率、エネルギーギャップなどが含まれ、非線形光学材料としての可能性を示しています。
色素増感太陽電池(DSSC)
この化合物の最も重要な用途の1つは、再生可能エネルギー分野、特にDSSCにおける色素としての用途です 。DSSCは、従来のシリコン系太陽電池に比べてコスト効率の高い代替手段です。この化合物は、高いモル吸光係数と簡便な合成プロセスにより、DSSC開発にとって魅力的な選択肢となっています。
非線形光学材料
この化合物の1次分子超分極率は、非線形光学材料の候補となり得ることを示唆しています 。これらの材料は、レーザー技術、光データストレージ、通信など、さまざまな用途に不可欠です。
有機色素開発
有機色素として、この化合物は環境への影響を軽減して合成することができ、自然界に豊富に存在します 。この構造に基づく有機色素は、従来の色素よりも効率が高く、製造コストが低いなどの利点があることから、近年開発が進んでいます。
振動分光分析
赤外線およびラマンの両方の化合物の振動周波数は、振動分析を理解するために計算されています 。この情報は、材料の特性分析と識別、および分子間相互作用とダイナミクスの研究に役立ちます。
熱力学的特性モデリング
この化合物のエントロピーとエンタルピーが計算され、その熱力学的挙動に関する洞察を提供しています 。このデータは、さまざまな条件下での化合物の安定性と反応性を予測するために不可欠です。
電子特性予測
HOMOとLUMOエネルギーレベルなどの化合物の電子特性は、電子用途におけるその挙動を予測するためにモデル化されています 。これらの特性は、目的の電子機能を持つ分子を設計するために不可欠です。
環境影響評価
さまざまな分野におけるこの化合物の合成プロセスと用途は、環境への影響について評価されます。 目標は、太陽エネルギーや材料開発などの産業におけるその使用が持続可能で環境に優しいことを保証することです .
特性
IUPAC Name |
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-3-26(4-2)31(28,29)19-7-5-6-17(13-19)25-20(27)16(14-24)12-15-8-10-18(11-9-15)30-21(22)23/h5-13,21H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILLDVRZFAHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

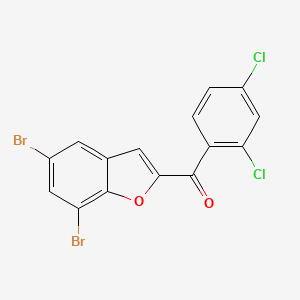
![methyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2560682.png)
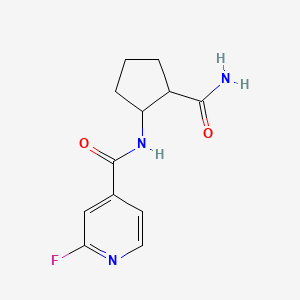
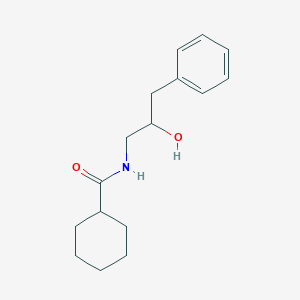
![1-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2560688.png)
![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)

![4-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2560693.png)
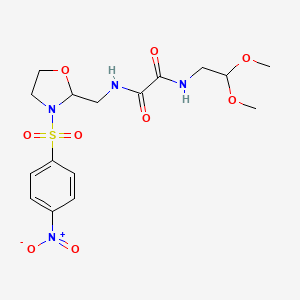
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2560696.png)
